molecular formula C28H22ClN3O2S2 B15084684 (5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 624724-04-5

(5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B15084684
CAS No.: 624724-04-5
M. Wt: 532.1 g/mol
InChI Key: GCUANIXSPAMCRL-UQQQWYQISA-N
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Description

The compound (5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a fused pyrazole-thiazolidinone scaffold. Key structural features include:

  • A 3-chloro-4-methoxyphenyl substituent on the pyrazole ring, contributing electron-withdrawing and steric effects.
  • A sulfanylidene (thioxo) group at position 2 of the thiazolidinone, which may influence hydrogen bonding and tautomerism.

This compound belongs to a class of molecules studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. Its structural complexity necessitates precise synthetic and analytical methods, such as X-ray crystallography (utilizing SHELX programs for refinement ) and hydrogen-bonding pattern analysis .

Properties

CAS No.

624724-04-5

Molecular Formula

C28H22ClN3O2S2

Molecular Weight

532.1 g/mol

IUPAC Name

(5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H22ClN3O2S2/c1-34-24-13-12-20(16-23(24)29)26-21(18-32(30-26)22-10-6-3-7-11-22)17-25-27(33)31(28(35)36-25)15-14-19-8-4-2-5-9-19/h2-13,16-18H,14-15H2,1H3/b25-17-

InChI Key

GCUANIXSPAMCRL-UQQQWYQISA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4)C5=CC=CC=C5)Cl

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4)C5=CC=CC=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolidinones typically involves the reaction of a thioamide with an α-haloketone or α-haloester. For this specific compound, the synthesis might involve the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a 1,3-dicarbonyl compound.

    Introduction of the thiazolidinone ring: This involves the reaction of the pyrazole derivative with a thioamide and an α-haloketone.

    Final modifications:

Industrial Production Methods

Industrial production of such compounds typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.

    Reduction: Reduction reactions can occur at various points in the molecule, including the pyrazole ring and the thiazolidinone ring.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to various reduced forms of the pyrazole and thiazolidinone rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, thiazolidinones have been studied for their antimicrobial, anti-inflammatory, and anticancer properties. This specific compound may exhibit similar activities due to its structural features.

Medicine

In medicine, compounds like this one are investigated for their potential therapeutic applications. They may act as enzyme inhibitors, receptor agonists or antagonists, or as part of drug delivery systems.

Industry

Industrially, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, thiazolidinones can interact with various enzymes and receptors, modulating their activity. The molecular targets might include kinases, proteases, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Modifications

Three structurally related compounds are highlighted below, with variations in substituents and heterocyclic systems:

Compound Name Substituent on Pyrazole Thiazolidinone Substituent Additional Features Molecular Weight (g/mol) Potential Impact on Properties
Target Compound 3-Chloro-4-methoxyphenyl 2-Phenylethyl Sulfanylidene group at C2 ~549.04 (calculated) Enhanced electrophilicity due to Cl; moderate lipophilicity from phenethyl group
(5Z)-5-[[3-(3,4-Dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one 3,4-Dimethoxyphenyl 2-Phenylethyl Two methoxy groups ~559.06 (calculated) Increased electron-donating effects; reduced steric hindrance compared to Cl
(5Z)-5-[[3-(4-Methoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one 4-Methoxy-2-methylphenyl 3-Methoxypropyl Methyl and methoxypropyl groups ~532.65 (calculated) Higher solubility due to methoxypropyl; steric effects from methyl group
(5Z)-5-[[2-[4-(2-Fluorophenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one Pyrido[1,2-a]pyrimidin system Prop-2-enyl Fluorophenyl piperazine moiety ~576.62 (calculated) Expanded π-system for binding interactions; fluorinated group may enhance metabolic stability

Key Structural and Functional Differences

Electron Effects :

  • The chloro-methoxy substitution in the target compound introduces both electron-withdrawing (Cl) and electron-donating (OMe) effects, creating a polarized aromatic system. In contrast, the dimethoxy analogue () lacks this polarization, favoring electron donation .
  • The fluorophenyl piperazine in ’s compound adds strong electron-withdrawing and hydrogen-bonding capabilities .

The 3-methoxypropyl substituent () balances lipophilicity with improved solubility due to ether oxygen .

Hydrogen Bonding: The sulfanylidene group in all compounds enables hydrogen-bond acceptor interactions, but substituents like methoxypropyl () or fluorophenyl piperazine () introduce additional donor/acceptor sites .

Structure-Activity Relationships (SAR)

  • Chloro vs. Methoxy : Chlorine in the target compound may enhance reactivity toward nucleophilic targets (e.g., cysteine residues in enzymes) compared to methoxy groups .
  • Phenethyl vs. Methoxypropyl : The phenethyl group’s aromaticity may favor interactions with hydrophobic enzyme pockets, whereas methoxypropyl’s flexibility could improve pharmacokinetics .

Similarity Analysis

  • Tanimoto Coefficients : Binary fingerprint analysis () suggests moderate similarity (0.6–0.7) between the target compound and its dimethoxy analogue, but lower similarity (~0.4) with the pyrido-pyrimidin derivative due to divergent heterocycles .

Biological Activity

The compound (5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one family, which is known for its diverse biological activities. Thiazolidin-4-one derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects and underlying mechanisms.

Structure and Properties

The chemical structure of the compound can be described as follows:

  • Chemical Formula : C23H20ClN3O2S2
  • Molecular Weight : 469.00 g/mol
  • Key Functional Groups :
    • Thiazolidinone ring
    • Pyrazole moiety
    • Chloromethoxyphenyl substituent

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. The compound has shown promising results in inhibiting cancer cell proliferation. A review indicated that thiazolidin-4-one derivatives could act as multi-target enzyme inhibitors, affecting various signaling pathways involved in cancer progression .

Case Study :
In vitro studies demonstrated that this compound significantly reduced the viability of several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)10Apoptosis induction
HCT116 (Colon Cancer)15G2/M phase arrest

Antimicrobial Activity

Thiazolidinone derivatives have also been recognized for their antimicrobial properties. The compound has shown effectiveness against a range of Gram-positive and Gram-negative bacteria.

Antibacterial Activity :
In a comparative study, this compound exhibited minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.5
Escherichia coli1

Antidiabetic Activity

Thiazolidinones are known for their antidiabetic effects through activation of peroxisome proliferator-activated receptors (PPARs). This compound has been shown to enhance insulin sensitivity and reduce blood glucose levels in diabetic models.

Mechanism :
The mechanism involves modulation of glucose metabolism and lipid profiles, making it a potential candidate for diabetes management .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is significantly influenced by their structural features. Modifications at various positions on the thiazolidine ring can enhance or diminish their pharmacological effects. For instance:

  • Substituents on the phenyl ring : Chlorine and methoxy groups have been associated with increased potency.
  • Positioning of the pyrazole moiety : Variations in the pyrazole structure can affect binding affinity to biological targets.

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